molecular formula C18H18N2O B5812591 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzimidazole

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzimidazole

Cat. No.: B5812591
M. Wt: 278.3 g/mol
InChI Key: OERFBJBJQWRHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]benzimidazole is a complex organic compound that features a benzimidazole core linked to an indene moiety via an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzimidazole typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethoxy Bridge: The ethoxy bridge is introduced by reacting the indene derivative with an appropriate ethylating agent.

    Formation of the Benzimidazole Core: The final step involves the cyclization of the intermediate with o-phenylenediamine under acidic conditions to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of nitric and sulfuric acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

1-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzimidazole involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The indene moiety may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

  • 2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperidine hydrochloride
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine

Uniqueness: 1-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]benzimidazole is unique due to its combination of the benzimidazole and indene structures, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-7-18-17(6-1)19-13-20(18)10-11-21-16-9-8-14-4-3-5-15(14)12-16/h1-2,6-9,12-13H,3-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERFBJBJQWRHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.